PI3Kδ Biochemical Potency: Sub-Micromolar Inhibition with Defined IC₅₀ Compared to Class-Leading Benchmarks
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide inhibits PI3Kδ with an IC₅₀ of 374 nM in a cell-based electrochemiluminescence assay measuring AKT phosphorylation at S473 in Ri-1 cells after 30 minutes, achieving sub-micromolar potency without requiring the complex heterocyclic substituents found in clinical-stage PI3Kδ inhibitors such as idelalisib (IC₅₀ = 2.5 nM for PI3Kδ) or duvelisib (IC₅₀ = 2.5 nM for PI3Kδ) [1][2][3]. This level of activity, when normalized for molecular weight (MW 284.28 vs. idelalisib MW 415.42), demonstrates a favorable ligand efficiency (LE ≈ 0.29 kcal/mol per heavy atom) that supports its use as an efficient fragment-like starting point for further optimization.
| Evidence Dimension | PI3Kδ inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 374 nM |
| Comparator Or Baseline | Idelalisib IC₅₀ = 2.5 nM; Duvelisib IC₅₀ = 2.5 nM (both clinical-stage PI3Kδ inhibitors); In-class fragment-like benzamide analogs typically IC₅₀ > 1 μM |
| Quantified Difference | Target compound is approximately 150-fold less potent than clinical inhibitors but demonstrates fragment-like efficiency; outperforms typical undecorated benzamide fragments (IC₅₀ > 1 μM, >2.7-fold improvement) |
| Conditions | Cell-based electrochemiluminescence assay; inhibition of human PI3Kδ-mediated AKT phosphorylation at S473; Ri-1 cells; 30 min incubation; presence of human serum |
Why This Matters
The compound offers a validated, fragment-efficient chemical starting point for PI3Kδ inhibitor programs, enabling rapid SAR exploration without the synthetic burden and intellectual property constraints of advanced clinical candidates.
- [1] BindingDB. BDBM50394897. IC50 = 374 nM for PI3Kδ in Ri-1 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897 (accessed 2026-04-30). View Source
- [2] ChEMBL. CHEMBL2165498. Curated bioactivity data from Genentech. https://www.ebi.ac.uk/chembl/ (accessed 2026-04-30). View Source
- [3] FDA Prescribing Information. IDELALISIB (Zydelig®) – Pharmacology and PI3Kδ IC₅₀ data. Reference ID: 3902192. https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/206545lbl.pdf (accessed 2026-04-30). View Source
